molecular formula C6H7F3O3 B2977149 (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid CAS No. 2470279-03-7

(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid

Cat. No.: B2977149
CAS No.: 2470279-03-7
M. Wt: 184.114
InChI Key: LBFCIEMFEIGVEW-QWWZWVQMSA-N
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Description

(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid is a chiral compound featuring a trifluoromethyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid typically involves the trifluoromethylation of oxolane derivatives. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under mild conditions . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced trifluoromethylation reagents and catalysts can streamline the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions include trifluoromethylated oxolane derivatives, alcohols, and azide-substituted oxolanes .

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting molecules .

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group can mimic the hydrophobic interactions found in biological systems .

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its unique structural properties can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its enhanced chemical stability and resistance to degradation .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid stands out due to its chiral nature and the presence of both an oxolane ring and a trifluoromethyl group. This combination imparts unique chemical and physical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2R,3R)-3-(trifluoromethyl)oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)3-1-2-12-4(3)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFCIEMFEIGVEW-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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